Benzydamine Hydrochloride is an indazole non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-edema properties. Unlike other NSAIDs, benzydamine hydrochloride does not inhibit cyclooxygenases (COX) but stabilizes membranes, resulting in local anesthesia; inhibits the production of pro-inflammatory cytokines; inhibits the generation of reactive oxygen species by neutrophils; inhibits leukocyte aggregation and adhesion; and exhibits antimicrobial properties. (NCI04)
A benzyl-indazole having analgesic, antipyretic, and anti-inflammatory effects. It is used to reduce post-surgical and post-traumatic pain and edema and to promote healing. It is also used topically in treatment of RHEUMATIC DISEASES and INFLAMMATION of the mouth and throat.
Benzydamine hydrochloride
CAS No.: 132-69-4
Cat. No.: VC20744422
Molecular Formula: C19H24ClN3O
Molecular Weight: 345.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 132-69-4 |
---|---|
Molecular Formula | C19H24ClN3O |
Molecular Weight | 345.9 g/mol |
IUPAC Name | 3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
Standard InChI Key | HNNIWKQLJSNAEQ-UHFFFAOYSA-N |
SMILES | CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |
Canonical SMILES | CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |
Appearance | Powder |
Melting Point | 160.0 °C |
Chemical Properties
Structure and Physical Properties
Benzydamine hydrochloride has the molecular formula C19H23N3O·HCl with a molecular weight of 345.87 g/mol . It is characterized as a white to off-white solid compound with a melting point range of 147-153°C .
The compound exhibits specific solubility characteristics that influence its pharmaceutical formulations:
Property | Description |
---|---|
Melting point | 147-153°C |
Storage temperature | Inert atmosphere, 2-8°C |
Solubility | Soluble in water, ethanol, chloroform, n-butanol or DMSO. Slightly soluble in chloroform, DMSO, and methanol |
Physical form | Solid |
Color | White to Off-White |
Table 1: Physical properties of benzydamine hydrochloride
Synthesis
Benzydamine hydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to produce an N-nitroso derivative. This intermediate is subsequently reduced by sodium thiosulfate to generate a transient hydrazine, which undergoes spontaneous internal hydrazide formation. The final product is obtained by treating the resultant enolate with 3-chloro-1-dimethylamino propane .
Mechanism of Action
Anti-inflammatory Effects
Benzydamine hydrochloride exhibits a unique mechanism of action that distinguishes it from traditional NSAIDs. Its lipophilic nature gives it high affinity for cell membranes, where it exerts membrane stabilization properties . This membrane interaction contributes to its local anesthetic effect, which is also related to the drug's interaction with cationic channels .
The compound inhibits the production of pro-inflammatory cytokines, resulting in analgesia. Furthermore, it inhibits leukocyte-endothelial interactions and platelet aggregation, which are crucial components of the inflammatory response . Recent research has also indicated that benzydamine may play a role in limiting inflammatory pain through interactions with specific ion channels .
Antimicrobial Activity
Beyond its anti-inflammatory properties, benzydamine hydrochloride possesses significant antimicrobial activity against a spectrum of pathogens. It is effective against both gram-positive and gram-negative bacteria, as well as various fungal species, particularly Candida albicans and non-albicans strains . This dual anti-inflammatory and antimicrobial action makes it particularly valuable for treating inflammatory conditions that may be complicated by microbial factors.
Clinical Applications
Formulation | Responders (%) | Non-responders (%) |
---|---|---|
Benzydamine spray (n = 174) | 159 (91.4%) | 15 (8.6%) |
Benzydamine lozenges (n = 181) | 164 (90.6%) | 17 (9.4%) |
Table 2: Comparison of responder rates between benzydamine hydrochloride spray and lozenges in per-protocol population
Other Applications
Beyond its applications in oropharyngeal disorders and postoperative care, benzydamine hydrochloride has demonstrated utility in various other clinical scenarios. These include:
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Management of oral mucositis induced by chemotherapy or radiotherapy in head and neck cancer patients
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Treatment of inflammatory conditions in gynecology via vaginal douche preparations
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Topical application for dermatological inflammatory conditions
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Dental and oral procedures for management of pain and inflammation
Pharmacokinetics
Benzydamine hydrochloride is primarily designed for topical application, which offers several advantages over systemic administration. When applied topically, the drug is well tolerated and effective, with a marked reduction in side effects and complications that potentially occur during systemic administration of other anti-inflammatory medications .
The lipophilic nature of benzydamine hydrochloride enhances its ability to penetrate locally into inflamed tissues while limiting systemic absorption. This targeted delivery mechanism contributes to its favorable safety profile when used as directed .
Novel Formulations
Research into innovative delivery systems for benzydamine hydrochloride continues to evolve. Novel formulations for oral administration include in situ gelling preparations designed to be sprayed onto damaged oral mucosa . These advanced delivery systems aim to enhance the drug's residence time at the site of application, potentially improving efficacy and patient compliance.
The available pharmaceutical forms of benzydamine hydrochloride include:
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Oral spray (0.3% solution)
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Mouthwash
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Lozenges (3 mg)
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Dermal cream
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Aerosol
Each formulation is designed to optimize delivery for specific clinical applications, considering factors such as the site of action, required duration of effect, and patient convenience.
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